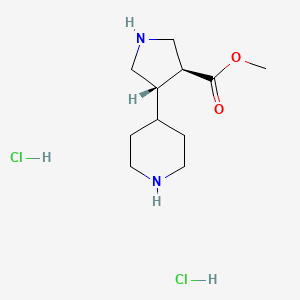
2-((5-(p-Tolyl)-1-(4-(Trifluormethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has found its utility in various fields such as chemistry, biology, medicine, and industrial applications. The compound, due to its unique structure and functional groups, demonstrates a range of chemical reactivities and biological activities, making it a topic of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in organic synthesis, enabling the creation of various complex molecules for further study.
Biology
Its biological activity is of interest, particularly in enzyme inhibition and receptor binding studies, which can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are evaluated for their potential as drugs, owing to their ability to interact with biological targets.
Industry
In industrial applications, the compound or its derivatives might be used in the manufacture of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
Mode of Action
The compound, also known as 2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile, is likely to interact with its targets through a mechanism involving the formation of electron donor–acceptor (EDA) complexes . This interaction can lead to an intramolecular single electron transfer (SET) reaction under certain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction starting from commercially available raw materials. One of the common synthetic routes involves the initial formation of the imidazole ring, followed by the introduction of the thioether and acetonitrile functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve a high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile requires scale-up of the laboratory synthesis procedures. This involves using larger reactors, precise control of reaction parameters, and stringent purification processes to ensure consistency and quality of the product on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which may alter the functional groups, particularly the thioether moiety.
Reduction: : Reduction reactions can modify the imidazole ring or other functional groups, potentially leading to different derivatives.
Substitution: : Various substitution reactions can occur, especially on the aromatic rings and the imidazole moiety, leading to the formation of new compounds with potentially enhanced or altered properties.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Including halogenating agents and nucleophiles.
Major Products Formed
The reactions typically yield a variety of products depending on the conditions and reagents used, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and potentially biological properties.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of a p-tolyl group and a trifluoromethoxyphenyl group linked through an imidazole ring with a thioether and acetonitrile functional group is relatively unique and contributes to its distinctive chemical and biological properties.
Similar Compounds
Compounds like 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole or 2-(p-tolyl)-1H-imidazole share some structural similarities but lack the complete set of functional groups that define the unique profile of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile.
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c1-13-2-4-14(5-3-13)17-12-24-18(27-11-10-23)25(17)15-6-8-16(9-7-15)26-19(20,21)22/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRBMQVJJLNUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)
![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)


![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)
![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)
